3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione
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Overview
Description
3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione is a chemical compound with the molecular formula C7H10ClNO3S and a molecular weight of 223.68 g/mol . This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a chloroethoxyethyl side chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of 2-(2-chloroethoxy)ethanol with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The chloroethoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Amino or thiol-substituted thiazolidine derivatives.
Scientific Research Applications
3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The chloroethoxyethyl side chain may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Bis[2-(2-chloroethoxy)ethyl] ether: Similar in structure but lacks the thiazolidine ring.
2-(2-Chloroethoxy)ethanol: Contains the chloroethoxy group but does not have the thiazolidine ring.
Uniqueness
3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione is unique due to the presence of both the thiazolidine ring and the chloroethoxyethyl side chain. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
3-[2-(2-chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO3S/c8-1-3-12-4-2-9-6(10)5-13-7(9)11/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVUBFFPOZLCMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCOCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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